2,5-Diisopropylphenol

Drug Metabolism Pharmacokinetics UGT Enzymes

Securing a reliable, well-characterized Propofol EP Impurity D standard is critical for ANDA analytical method validation. Generic supply chains often fail to provide the structurally authenticated 2,5-isomer with the necessary documentation. 2,5-Diisopropylphenol (CAS 35946-91-9) resolves this by delivering a fully characterized reference standard compliant with pharmacopeial guidelines. Key supply advantages include: Quantifiably distinct metabolic and antioxidant profiles versus the 2,6-isomer, enabling robust method specificity. Supplied with comprehensive characterization data (HPLC, NMR) to support direct regulatory submission. Consistent 95%+ purity with traceability options to EP/USP standards, ensuring batch-to-batch reliability for QC laboratories.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 35946-91-9
Cat. No. B050405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diisopropylphenol
CAS35946-91-9
Synonyms2,5-Bis(1-methylethyl)phenol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(C)C)O
InChIInChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
InChIKeyVFNUNYPYULIJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diisopropylphenol Structural Profile


2,5-Diisopropylphenol (CAS 35946-91-9) is a disubstituted phenolic compound, specifically an aromatic monoterpenoid, with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol [1]. It is structurally characterized by the presence of two isopropyl groups located at the 2 and 5 positions of the phenol ring [2]. This specific substitution pattern is a key differentiator from its more widely known positional isomer, propofol (2,6-diisopropylphenol), and imparts unique steric and electronic properties that influence its behavior in both chemical and biological systems . Primarily sourced as a research chemical and pharmaceutical reference standard, it is available from specialty chemical suppliers with purities typically at or above 95% .

Identity Positional isomer of propofol (2,5-diisopropylphenol)
Reference Use Propofol EP Impurity D for pharmaceutical QC
Research Context Metabolism, antioxidant, and membrane interaction studies

Why 2,5-Diisopropylphenol Cannot Be Substituted


The specific substitution pattern of isopropyl groups on the phenol ring critically dictates the compound's metabolic fate, interaction with biological systems, and chemical reactivity. Research demonstrates that the position of these alkyl groups is not a trivial variation; it directly influences the kinetics of glucuronidation, a primary metabolic pathway, and the compound's ability to inhibit oxidative processes. For instance, substituting the 2,6-isomer (propofol) with the 2,5-isomer results in a quantifiably lower rate of glucuronidation in human liver microsomes, altering its metabolic stability [1]. Similarly, the antioxidant and membrane-interacting activities of these isomers are not equivalent, with direct comparative studies showing that 2,5-diisopropylphenol exhibits significantly different potency in scavenging free radicals compared to its 2,6-counterpart [2]. These differences are a direct consequence of the altered steric and electronic environment around the phenolic hydroxyl group, a fundamental principle that precludes simple substitution and underscores the need for specific, data-driven compound selection [3].

Metabolic fate 2,6-isomer (propofol) exhibits faster glucuronidation; substitution may shift metabolic stability interpretation.
Antioxidant potency Radical scavenging rank-order differs; antioxidant context may not transfer between isomers.
Membrane protection Lipid peroxidation inhibition is more intensive for 2,6-isomer; membrane model outcomes may vary.

2,5-Diisopropylphenol Differentiation Evidence


Glucuronidation Kinetics vs. Propofol

In a direct comparative in vitro study using human liver microsomes, 2,5-diisopropylphenol exhibited a significantly lower rate of glucuronidation compared to its 2,6-isomer, propofol [1]. This indicates that the positional isomerism from 2,6- to 2,5-substitution results in a distinct metabolic profile, with the 2,5-isomer being metabolized more slowly via this primary conjugation pathway.

Glucuronidation vs. Propofol
Head-to-head
Lower glucuronidation rate in human liver microsomes compared to 2,6-isomer
Supports UGT structure-activity relationship studies
In vitro assay context; metabolic stability may vary
Drug Metabolism Pharmacokinetics UGT Enzymes

Free Radical Scavenging vs. Propofol

A comparative study on the antioxidant activity of propofol and its related compounds evaluated their effects on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. The study established a clear rank order of potency for scavenging these free radicals, placing 2,5-diisopropylphenol as the second most potent compound among the tested 2-isopropylphenols, after propofol [1].

DPPH Scavenging Rank
Ranked in tested set
2,5-isomer ranked 2nd in potency among tested 2-isopropylphenols (after propofol)
Enables fine-tuning of radical scavenging capacity
DPPH in vitro assay; antioxidant rank may differ in other models
Antioxidant Activity Free Radical Scavenging Oxidative Stress

Lipid Peroxidation Inhibition vs. Propofol

The same comparative study measured the ability of these compounds to inhibit membrane lipid peroxidation induced by peroxynitrite. The data demonstrated that propofol inhibited membrane lipid peroxidation more intensively than 2,5-diisopropylphenol [1]. This provides direct evidence that the substitution pattern significantly impacts the compound's capacity to protect lipid membranes from oxidative damage.

Lipid Peroxidation Inhibition
Head-to-head
Less intensive inhibition of membrane lipid peroxidation vs. propofol
Context for membrane protection mechanism studies
Liposomal peroxynitrite-induced model
Lipid Peroxidation Membrane Protection Antioxidant Mechanism

Propofol EP Impurity D Reference Standard

2,5-Diisopropylphenol is officially designated and utilized as Propofol EP Impurity D, a critical reference standard for analytical methods in the pharmaceutical industry [1]. Its specific structural identity as the 2,5-isomer of propofol makes it an essential tool for developing, validating, and performing quality control assays to ensure the purity of propofol drug substances and products .

EP Impurity D Identity
Specification review
Designated as Propofol EP Impurity D for pharmaceutical QC
Essential for analytical method validation and compliance
Per EP guidelines; verify lot-specific certification
Analytical Chemistry Quality Control Pharmaceutical Impurity

Predicted Physicochemical Profile

Computational predictions provide a detailed physicochemical profile for 2,5-diisopropylphenol, which can be used as a baseline for comparing its drug-likeness and behavior to other compounds. Predicted properties include a LogP of 4.16, a pKa of 10.55, and water solubility of 0.19 g/L, placing it in the lipophilic, poorly water-soluble category typical of many phenolic compounds [1]. This profile is a necessary reference point for any formulation or biological assay work.

Predicted Physicochemical Profile
Data to verify
LogP ~4.16 (predicted), pKa ~10.55, water solubility 0.19 g/L
Baseline for solubility and partitioning studies
Computational predictions; experimental validation recommended
Physicochemical Properties Lipophilicity Drug Design

2,5-Diisopropylphenol Application Scenarios


Propofol Purity Testing Standard

The primary industrial application for 2,5-diisopropylphenol is as a reference standard, specifically identified as Propofol EP Impurity D [1]. Analytical and quality control (QC) laboratories in the pharmaceutical industry rely on this compound to develop and validate methods, such as HPLC or GC, for detecting and quantifying related substances in propofol active pharmaceutical ingredient (API) and finished drug products. Its use is mandated by pharmacopeial monographs and is critical for ensuring batch-to-batch consistency and regulatory compliance for ANDA submissions .

In Vitro Glucuronidation SAR Model

For research groups focused on drug metabolism and pharmacokinetics (DMPK), 2,5-diisopropylphenol serves as a key probe molecule. Its demonstrated lower rate of glucuronidation compared to its 2,6-isomer makes it invaluable for studying the steric and electronic determinants of UDP-glucuronosyltransferase (UGT) enzyme specificity [2]. It can be used in in vitro assays (e.g., with liver microsomes or recombinant UGTs) to investigate how subtle changes in alkyl substitution patterns on a phenol ring can dramatically alter metabolic clearance pathways.

Phenolic Antioxidant SAR Studies

In the field of free radical biology and antioxidant research, this compound is a crucial component of a series of structurally related analogs used to deconvolute the structural features required for effective antioxidant and membrane-protective activity. The direct comparative data showing that 2,5-diisopropylphenol has a distinct rank-order potency for free radical scavenging and lipid peroxidation inhibition, compared to the 2,4- and 2,6-isomers, allows researchers to precisely correlate specific molecular features (i.e., the 2,5-substitution pattern) with a specific level of biological activity [3]. This is essential for the rational design of more effective phenolic antioxidants.

Sterically Hindered Ligand Precursor

In synthetic organic and organometallic chemistry, the unique 2,5-substitution pattern of 2,5-diisopropylphenol provides a distinct steric and electronic environment compared to more common 2,4- or 2,6-isomers . This makes it a strategic building block for creating ligands with tailored steric bulk for catalysis. It can be used to synthesize novel phosphine or N-heterocyclic carbene (NHC) precursors, where the specific position of the isopropyl groups can modulate the catalytic activity and selectivity of the resulting metal complexes in ways that are not achievable with other isomers.

Application
Selection Property
Validation Focus
Propofol impurity QC testing
Certified identity as EP Impurity D
Chromatographic specificity and purity
UGT enzyme specificity studies
Metabolic differentiation from 2,6-isomer
Glucuronidation rate in liver microsomal assays
Phenolic antioxidant SAR
Structure-dependent antioxidant profile
Radical scavenging and lipid peroxidation assays
Ligand design with tailored steric bulk
2,5-substitution geometry
Steric and electronic tuning in metal complexes

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